(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
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Overview
Description
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NOS. It is characterized by the presence of an ethoxyethyl group and a thiophene ring substituted with a methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Scientific Research Applications
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
- (2-Propoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
- (2-Butoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
Uniqueness
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Biological Activity
(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an ethoxyethyl group and a thiophene derivative, which are known to influence its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N, with a molecular weight of approximately 213.34 g/mol. The presence of the thiophene ring enhances its biological activity, making it a subject of interest for further research into its pharmacological applications.
Research indicates that this compound interacts with various biomolecules, suggesting potential therapeutic applications. Preliminary studies have focused on its binding affinity to specific receptors and enzymes, which may elucidate its mechanism of action. For instance, it has been suggested that the compound may modulate receptor activity, leading to diverse pharmacological effects .
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antimicrobial Screening : A series of ethyl derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited varying degrees of activity against E. coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated that modifications to the thiophene ring could enhance antimicrobial efficacy .
- Receptor Interaction Studies : Interaction studies involving this compound revealed potential binding to neurotransmitter receptors, which may influence physiological responses. These findings suggest a pathway for developing new pharmacological agents targeting neurological disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is helpful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine | C13H17N | Substituted with a 5-methyl thiophene |
N-(2-Ethoxyethyl)-1-(5-methylthiophen-2-yl)ethanamine | C13H17N | Ethoxy group substitution |
(2-Methoxyphenyl)(4-methylphenyl)methanamine | C15H19N | Multiple aromatic rings without thiophene |
This table highlights the variations in biological activity related to structural differences, emphasizing the importance of functional groups in determining pharmacological effects.
Properties
Molecular Formula |
C11H19NOS |
---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-(3-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C11H19NOS/c1-4-13-7-6-12-10(3)11-9(2)5-8-14-11/h5,8,10,12H,4,6-7H2,1-3H3 |
InChI Key |
GZHVJUUUNQBZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=C(C=CS1)C |
Origin of Product |
United States |
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